molecular formula C21H24FNO3 B3994496 N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]-2-fluorobenzamide

N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]-2-fluorobenzamide

Cat. No.: B3994496
M. Wt: 357.4 g/mol
InChI Key: IRJLIFYGOSFPQM-UHFFFAOYSA-N
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Description

N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]-2-fluorobenzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclopentyl group attached to a dimethoxyphenyl ring, which is further connected to a fluorobenzamide moiety. The presence of both methoxy and fluorine substituents contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]-2-fluorobenzamide typically involves multiple steps, starting with the preparation of the cyclopentyl and dimethoxyphenyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in the synthesis include cyclopentyl bromide, 3,4-dimethoxybenzaldehyde, and 2-fluorobenzoyl chloride. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]-2-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]-2-fluorobenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. The methoxy and fluorine substituents play a crucial role in enhancing its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]-2-fluorobenzamide stands out due to the presence of the fluorine atom, which imparts unique electronic properties and enhances its reactivity. This makes it particularly valuable in applications requiring high specificity and stability .

Properties

IUPAC Name

N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FNO3/c1-25-18-10-9-15(13-19(18)26-2)21(11-5-6-12-21)14-23-20(24)16-7-3-4-8-17(16)22/h3-4,7-10,13H,5-6,11-12,14H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJLIFYGOSFPQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCCC2)CNC(=O)C3=CC=CC=C3F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]-2-fluorobenzamide
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N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]-2-fluorobenzamide
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N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]-2-fluorobenzamide
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N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]-2-fluorobenzamide
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N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]-2-fluorobenzamide
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N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]-2-fluorobenzamide

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